

Technical Guide & Safety Data Sheet: 3-Chloro-2-naphthaldehyde

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Compound of Interest

Compound Name: 3-Chloronaphthalene-2-carbaldehyde

CAS No.: 80228-36-0

Cat. No.: B13792072

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CAS Registry Number: 80228-36-0 Chemical Formula: C₁₁H₇ClO Molecular Weight: 190.63 g/mol [1][2][3]

Chemical Identity & Strategic Significance

3-Chloro-2-naphthaldehyde is a halogenated naphthalene derivative characterized by an aldehyde functionality at the C2 position and a chlorine atom at the C3 position.[1][2][3] This specific substitution pattern is critical in medicinal chemistry; the ortho-chloro substituent provides steric bulk that can lock molecular conformations in downstream drug targets, while the aldehyde serves as a versatile "warhead" for further functionalization (e.g., reductive amination, Wittig reactions).[3]

Core Physical Properties

Property	Value / Description	Note
Appearance	Off-white to pale yellow solid	Typical of halogenated naphthalenes.[1][2][3]
Melting Point	95–100 °C (Predicted)	Experimental data varies by purity; analogues typically melt >60°C.[3]
Boiling Point	~330 °C at 760 mmHg	High boiling point requires vacuum distillation for purification.[3]
Solubility	DMSO, Chloroform, DCM	Poorly soluble in water; requires organic solvents for extraction.[3]
Flash Point	>110 °C	Combustible but not highly flammable.[3]

Hazard Identification & Risk Assessment (GHS)

Signal Word:WARNING

Unlike common solvents, this compound presents specific risks due to its potential to release hydrogen chloride (HCl) upon thermal decomposition and its reactivity toward biological nucleophiles.[3]

GHS Classification & H-Statements

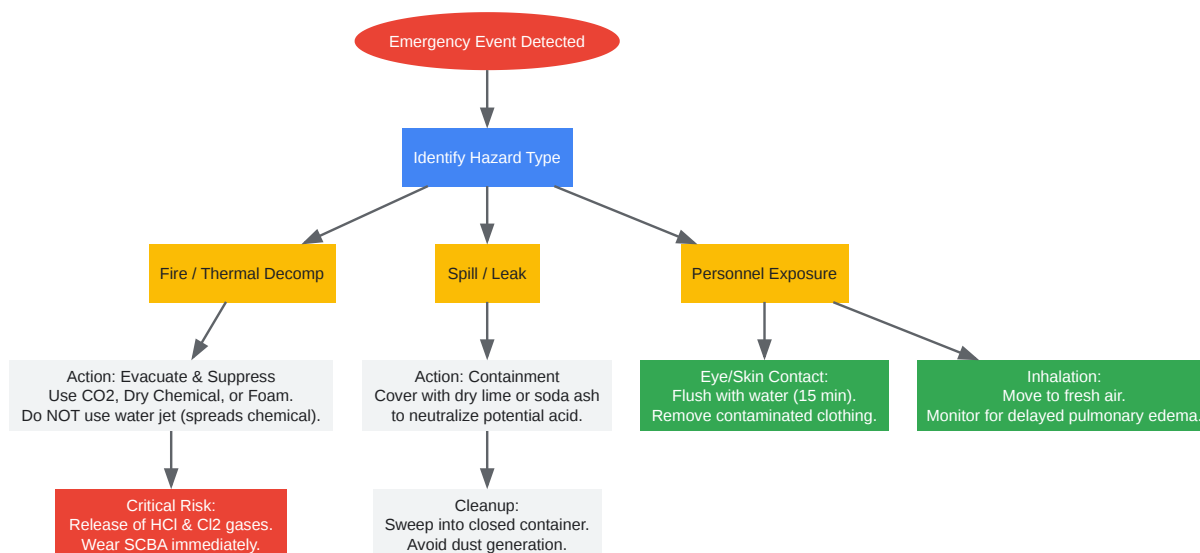
Hazard Class	Category	Code	Hazard Statement	Mechanistic Insight
Skin Irritation	2	H315	Causes skin irritation	Lipophilic nature allows penetration of the stratum corneum, leading to localized dermatitis.[1][2][3]
Eye Irritation	2A	H319	Causes serious eye irritation	Aldehyde group reacts with corneal proteins; chlorine adds to lachrymatory potential.[3]
STOT - SE	3	H335	May cause respiratory irritation	Dust inhalation irritates mucous membranes; potential for hydrolysis to acidic byproducts.[1][3]

Precautionary Protocols (P-Statements)

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4][5][6]
- P280: Wear protective gloves/eye protection/face protection.[3][4][5][7][8][9]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][5][6] Remove contact lenses if present and easy to do.[3][4][5][6][7][8] Continue rinsing.[3][4][5][6][7][10]

Emergency Response & Decision Logic

The following decision tree outlines the critical response steps for spills and exposure, prioritizing the containment of potential HCl release.



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Figure 1: Emergency Response Decision Tree outlining protocols for fire, spills, and exposure events.

Handling, Storage, & Stability

Scientific Rationale: Aldehydes are prone to autoxidation to carboxylic acids (in this case, 3-chloro-2-naphthoic acid) upon exposure to air.[1][2][3] The presence of the chlorine atom can also sensitize the ring to photodegradation.

Storage Protocol

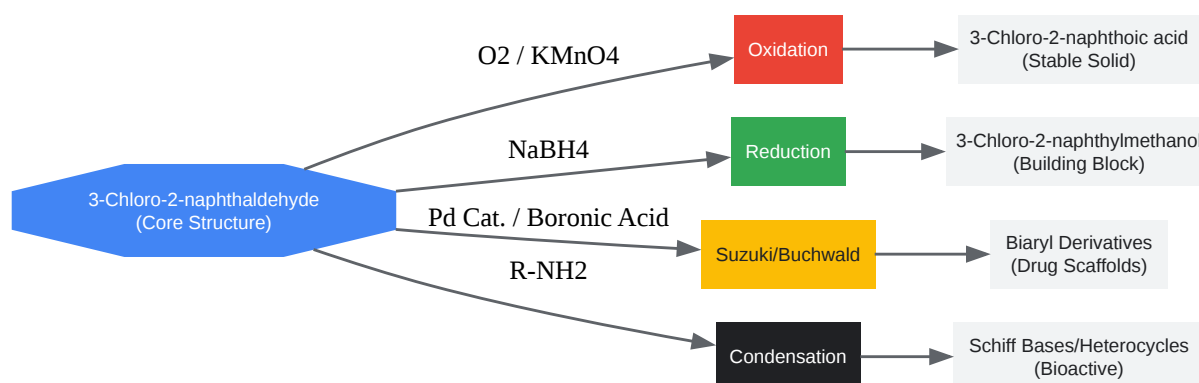
- Atmosphere: Store under Inert Gas (Argon or Nitrogen).[3] Oxygen exclusion is mandatory to maintain purity >98%.[3]
- Temperature: 2–8 °C (Refrigerate). Lower temperatures retard the rate of oxidation and potential disproportionation.
- Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze halogen exchange or degradation.[3]

Incompatibilities

- Strong Oxidizers: Reaction may be violent, generating heat and acidic fumes.[3]
- Strong Bases: Can induce Cannizzaro reactions or nucleophilic aromatic substitution at the chlorine position.
- Amines: Will react exothermically to form imines (Schiff bases).[3]

Synthesis & Reactivity Profile

For researchers utilizing this compound, understanding its reactivity is key to safety and yield optimization. The molecule possesses two distinct "handles" for modification: the electrophilic aldehyde and the aryl chloride.



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Figure 2: Synthetic utility and reactivity pathways.[1][2][3] The aryl chloride allows for cross-coupling, while the aldehyde enables condensation reactions.[3]

Toxicological & Ecological Information

Note: As a specialized research intermediate, full toxicological datasets (LD50) are often extrapolated from Structural Activity Relationships (SAR) of analogues like 2-naphthaldehyde and chlorobenzaldehydes.[1][2][3]

Acute Toxicity (Predicted)[3]

- Oral: Harmful if swallowed.[3][10] Estimated LD50 (Rat) ~500–1000 mg/kg (based on chlorobenzaldehyde analogues).[3]
- Inhalation: High risk of mucosal irritation.[9]
- Carcinogenicity: Not listed by IARC/NTP, but halogenated aromatics warrant caution regarding bioaccumulation.[3]

Ecological Impact[1][2]

- Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1][3][9] The lipophilicity (LogP > 3.0 predicted) suggests potential for bioaccumulation in aquatic organisms.[3]
- Disposal: DO NOT flush down drains. Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber to handle HCl emissions.[3]

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